4-Thioureidobenzoic acid 4-Thioureidobenzoic acid
Brand Name: Vulcanchem
CAS No.: 7366-56-5
VCID: VC2154306
InChI: InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
SMILES: C1=CC(=CC=C1C(=O)O)NC(=S)N
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol

4-Thioureidobenzoic acid

CAS No.: 7366-56-5

Cat. No.: VC2154306

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

4-Thioureidobenzoic acid - 7366-56-5

Specification

CAS No. 7366-56-5
Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
IUPAC Name 4-(carbamothioylamino)benzoic acid
Standard InChI InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Standard InChI Key FOYDMXZTPAEILY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NC(=S)N
Canonical SMILES C1=CC(=CC=C1C(=O)O)NC(=S)N

Introduction

Chemical Structure and Properties

4-Thioureidobenzoic acid, also known as 4-(carbamothioylamino)benzoic acid, has the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol . The compound features a carboxylic acid group (-COOH) and a thiourea group (-NH-C(=S)-NH₂) attached to a benzene ring. Its structure can be represented using SMILES notation as C1=CC(=CC=C1C(=O)O)NC(=S)N .

The International Chemical Identifier (InChI) for 4-thioureidobenzoic acid is InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13), with the corresponding InChIKey being FOYDMXZTPAEILY-UHFFFAOYSA-N . This compound is registered with CAS number 7366-56-5 .

Physical and Chemical Properties

The physical state of 4-thioureidobenzoic acid at room temperature is typically a solid. The compound is classified under GHS06, indicating toxicity . This classification necessitates careful handling during experimental procedures.

Table 1: Physical and Chemical Properties of 4-Thioureidobenzoic Acid

PropertyValue
Molecular FormulaC₈H₈N₂O₂S
Molecular Weight196.23 g/mol
Physical StateSolid
CAS Number7366-56-5
GHS ClassificationGHS06 (Toxic)
SMILESC1=CC(=CC=C1C(=O)O)NC(=S)N
InChIKeyFOYDMXZTPAEILY-UHFFFAOYSA-N

Mass Spectrometry Characteristics

Mass spectrometry analysis of 4-thioureidobenzoic acid reveals specific predicted collision cross-section (CCS) values for various adducts, which are valuable for analytical identification and characterization of the compound.

Table 2: Predicted Collision Cross-Section Data for 4-Thioureidobenzoic Acid

Adductm/zPredicted CCS (Ų)
[M+H]⁺197.03793140.3
[M+Na]⁺219.01987149.1
[M+NH₄]⁺214.06447147.4
[M+K]⁺234.99381143.4
[M-H]⁻195.02337141.7
[M+Na-2H]⁻217.00532144.7
[M]⁺196.03010142.0
[M]⁻196.03120142.0

Applications in Medicinal Chemistry

4-Thioureidobenzoic acid has demonstrated significant potential in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with biological activities.

Precursor for Heterocyclic Compounds

The compound serves as a valuable precursor in the synthesis of heterocyclic compounds, including 1,3-thiazines and thiazoles. These heterocycles often exhibit important biological activities, making 4-thioureidobenzoic acid an important building block in pharmaceutical synthesis.

Structural Modifications for Enhanced Activity

Structural modifications of 4-thioureidobenzoic acid have led to derivatives with enhanced biological activities. For example, related compounds have shown cytotoxicity against cancer cell lines, with some derivatives exhibiting activity comparable to or higher than standard anticancer drugs like doxorubicin.

Applications in Polymer Chemistry

Research has demonstrated the utility of thioureidobenzoic acid derivatives in polymer chemistry, particularly in the modification of natural polymers.

Chitosan Modification

4-(3-(4-nitrophenyl) thioureido) benzoic acid, a structural analog of 4-thioureidobenzoic acid, has been used to modify chitosan under mild conditions . This modification process involves the formation of chitosan-acid salt complexes, resulting in novel polymer complexes with enhanced properties.

Improved Solubility and Properties

The chitosan modified with thioureidobenzoic acid derivatives showed improved solubility in organic solvents compared to unmodified chitosan . This property enhancement broadens the potential applications of chitosan in various fields.

Biological Activities

Compounds containing the thiourea functional group attached to benzoic acid moieties have demonstrated various biological activities, making 4-thioureidobenzoic acid and its derivatives of interest for pharmaceutical applications.

Antimicrobial Activity

Modified polymers incorporating thioureidobenzoic acid derivatives have exhibited antibacterial activity against food pathogenic bacteria . This suggests potential applications in food preservation and antimicrobial materials.

Spectroscopic Characteristics

The spectroscopic properties of 4-thioureidobenzoic acid and its derivatives provide valuable information for structural characterization and purity assessment.

UV-Visible Spectroscopy

Modifications of chitosan with thioureidobenzoic acid derivatives have been shown to induce a red shift in UV spectroscopy . This spectral property can be utilized for tracking the success of chemical modifications and for characterizing these compounds.

Vibrational Spectroscopy

Thiourea derivatives similar to 4-thioureidobenzoic acid exhibit characteristic absorption peaks corresponding to stretching vibrations of SH, NH, C=O, and C=S groups . These spectroscopic features serve as important fingerprints for structural confirmation.

Current Research and Future Perspectives

Expanding Applications in Drug Development

Given the biological activities of thioureidobenzoic acid derivatives, ongoing research is likely focused on optimizing these structures for specific therapeutic targets. The versatility of 4-thioureidobenzoic acid as a building block for more complex molecules positions it as a valuable scaffold in drug discovery efforts.

Advanced Materials Development

The ability of thioureidobenzoic acid derivatives to modify polymers suggests potential applications in advanced materials development. Future research may explore their utility in creating functional materials for sensing, drug delivery, or antimicrobial applications.

Green Chemistry Approaches

As sustainability becomes increasingly important in chemical synthesis, future research might focus on developing greener methods for synthesizing 4-thioureidobenzoic acid and its derivatives, potentially using biocatalysts or environmentally friendly reaction conditions.

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